molecular formula C21H25N3O B11453423 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11453423
M. Wt: 335.4 g/mol
InChI Key: LVDMNKPGFHOINJ-UHFFFAOYSA-N
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Description

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound has been studied for its potential therapeutic applications and its role as an allosteric activator of human glucokinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is supported by molecular docking studies, which show significant hydrogen bond interactions with key residues in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an allosteric activator of human glucokinase. This property is not commonly found in other benzimidazole derivatives, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C21H25N3O/c1-2-3-9-16-24-19-13-8-7-12-18(19)23-20(24)14-15-22-21(25)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25)

InChI Key

LVDMNKPGFHOINJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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